Benzyl 2-(benzyloxy)-3-hydroxyprop-2-enoate
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Overview
Description
Benzyl 2-(benzyloxy)-3-hydroxyprop-2-enoate is an organic compound that features a benzyl ether and an ester functional group. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(benzyloxy)-3-hydroxyprop-2-enoate typically involves the esterification of 2-(benzyloxy)-3-hydroxyprop-2-enoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process .
Types of Reactions:
Substitution: The benzyl group can be substituted by nucleophiles in the presence of a suitable leaving group, such as benzyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Benzyl chloride, nucleophiles like sodium methoxide (NaOCH3)
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: Benzyl alcohol
Substitution: Various benzyl-substituted derivatives
Scientific Research Applications
Benzyl 2-(benzyloxy)-3-hydroxyprop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 2-(benzyloxy)-3-hydroxyprop-2-enoate involves its interaction with specific molecular targets. The benzyl ether group can undergo hydrolysis to release benzyl alcohol, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding acid, which may have biological activity .
Comparison with Similar Compounds
- Benzyl benzoate
- Benzyl 2,2,2-trichloroacetimidate
- Benzyl ethers
Comparison: Benzyl 2-(benzyloxy)-3-hydroxyprop-2-enoate is unique due to its combination of benzyl ether and ester functional groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds. For example, benzyl benzoate primarily undergoes ester hydrolysis, while this compound can also undergo oxidation and substitution reactions .
Properties
CAS No. |
62004-95-9 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
benzyl 3-hydroxy-2-phenylmethoxyprop-2-enoate |
InChI |
InChI=1S/C17H16O4/c18-11-16(20-12-14-7-3-1-4-8-14)17(19)21-13-15-9-5-2-6-10-15/h1-11,18H,12-13H2 |
InChI Key |
LIUYXPLBMDFMTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=CO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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